![molecular formula C20H16N4O2S B285638 N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285638.png)
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and hyperparathyroidism.
作用机制
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide targets the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. When calcium levels in the body are high, CaSR is activated, leading to a decrease in parathyroid hormone secretion, increased calcium excretion in the urine, and decreased calcium absorption in the gut. This compound inhibits CaSR-mediated signaling, leading to an increase in parathyroid hormone secretion, decreased calcium excretion in the urine, and increased calcium absorption in the gut.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, this compound has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, this compound has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that this compound has potential therapeutic applications in various diseases.
实验室实验的优点和局限性
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor that targets a specific receptor, making it a useful tool for studying the CaSR signaling pathway. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it has low solubility in water, which can make it challenging to work with in some experiments. Another limitation is that it has low bioavailability, which can limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and hypertension. Another direction is to develop more potent and selective inhibitors of CaSR that can overcome the limitations of this compound. Additionally, future research could focus on understanding the downstream signaling pathways of CaSR and how they contribute to the physiological effects of this compound. Overall, this compound has significant potential for further research and development as a therapeutic agent.
合成方法
The synthesis of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-mercapto-5-pyridin-4-yl-1,3,4-oxadiazole with 1-bromo-naphthalene-4-carboxylic acid, followed by amidation with propionyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of the synthesis is around 40%, and the purity of the product is confirmed by NMR and HPLC analysis.
科学研究应用
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, this compound has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, this compound has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that this compound has potential therapeutic applications in various diseases.
属性
分子式 |
C20H16N4O2S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H16N4O2S/c25-18(22-17-7-3-5-14-4-1-2-6-16(14)17)10-13-27-20-24-23-19(26-20)15-8-11-21-12-9-15/h1-9,11-12H,10,13H2,(H,22,25) |
InChI 键 |
GKQASRSNLIBPRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


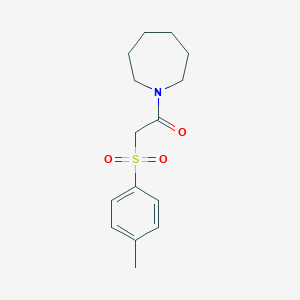
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
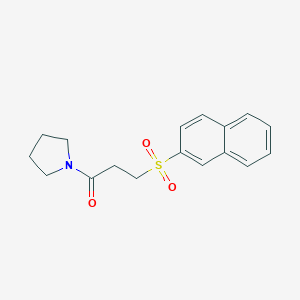

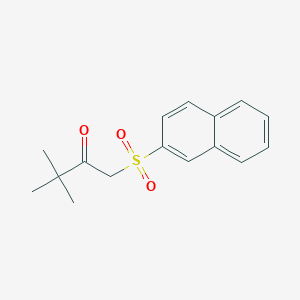

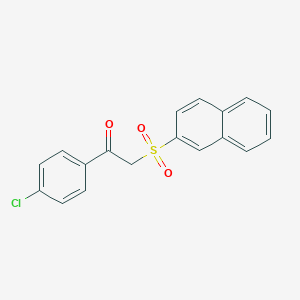
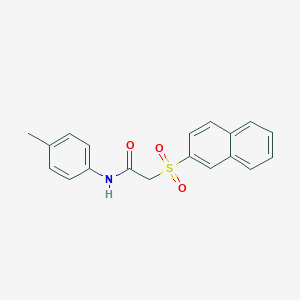
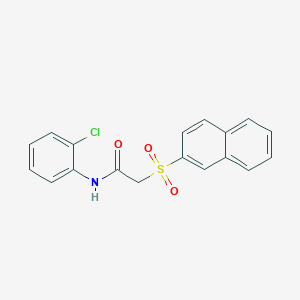
![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)
